molecular formula C7H7F2NO2S B2795776 2-(1,1-Difluoroethanesulfonyl)pyridine CAS No. 1471186-45-4

2-(1,1-Difluoroethanesulfonyl)pyridine

Cat. No.: B2795776
CAS No.: 1471186-45-4
M. Wt: 207.19
InChI Key: WIYBDKYUNZWQBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(1,1-Difluoroethylsulfonyl)pyridine” were not found, there are general methods for synthesizing fluorinated pyridines . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Scientific Research Applications

Synthesis and Catalysis

  • Metal-Free Cycloaddition Reactions

    A study highlighted the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction of alkynes. This process allows for the room temperature synthesis of substituted cyclobutenes, showcasing the potential of derivatives of 2-(1,1-Difluoroethylsulfonyl)pyridine in facilitating uncatalyzed reactions that require neither irradiation nor heating (Alcaide et al., 2015).

  • Ligand Synthesis for Asymmetric Catalysis

    Research has been conducted on the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines. These compounds serve as precursors for the creation of air-stable, tunable, P-chiral pyridyl-dihydrobenzooxaphosphole ligands, which have shown effectiveness in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes with good enantioselectivities (Qu et al., 2014).

Material Science

  • Membrane Development for Fuel Cells: A study on polysulfone-based membranes with pyridine side chains crosslinked by imidazole groups for high-temperature polymer electrolyte fuel cells indicated the potential of pyridine derivatives in enhancing the stability and performance of fuel cell membranes. These membranes show promise due to their stability and conductive properties at elevated temperatures (Hink et al., 2015).

Environmental Applications

  • Groundwater Remediation: Research into the heat-activated persulfate oxidation of contaminants suggests the potential for pyridine-based compounds in environmental cleanup processes. Although not directly mentioning 2-(1,1-Difluoroethylsulfonyl)pyridine, this research contextually supports the exploration of pyridine derivatives for environmental remediation purposes (Park et al., 2016).

Organic Synthesis

  • Novel Reagents for Olefination: Difluoromethyl 2-pyridyl sulfone has been identified as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones. This discovery opens new avenues for the synthesis of difluorinated compounds, underlining the versatility of 2-(1,1-Difluoroethylsulfonyl)pyridine derivatives in organic synthesis (Zhao et al., 2010).

Future Directions

While specific future directions for “2-(1,1-Difluoroethylsulfonyl)pyridine” were not found, pyridine-based molecules are expected to have a larger share of novel drug candidates in the next few years . This is due to their potential medicinal properties and broad application as reducing agents .

Properties

IUPAC Name

2-(1,1-difluoroethylsulfonyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-7(8,9)13(11,12)6-4-2-3-5-10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYBDKYUNZWQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)(F)S(=O)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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